molecular formula C50H82N8O15 B165309 Citropeptin CAS No. 128554-13-2

Citropeptin

Cat. No.: B165309
CAS No.: 128554-13-2
M. Wt: 1035.2 g/mol
InChI Key: HHBCEPSFYPJHIF-AIRRWTJMSA-N
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Description

Citropeptin is a cyclic hexadepsipeptide antibiotic first isolated from Streptomyces flavidovirens strain K3619 . It belongs to the azinothricin family of natural products, characterized by a 19-membered macrocyclic core composed of six alternating peptide and ester bonds (depsipeptide structure) and a variable fatty acid (FA) side chain . This compound exhibits potent cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria . Its structure was elucidated via NMR spectroscopy and crystallography, confirming similarities to azinothricin, A83586C, and GE3 in the peptide lactone core but distinct features in its acyl substituent .

Properties

CAS No.

128554-13-2

Molecular Formula

C50H82N8O15

Molecular Weight

1035.2 g/mol

IUPAC Name

2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide

InChI

InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+

InChI Key

HHBCEPSFYPJHIF-AIRRWTJMSA-N

SMILES

CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C

Canonical SMILES

CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C

Synonyms

citropeptin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Azinothricin-Family Compounds

Structural Features

Citropeptin shares a conserved cyclic hexadepsipeptide backbone with azinothricin-family members but differs in the acyl side chain and hydroxylation patterns. Key structural comparisons include:

Compound Source Key Structural Features Specific Rotation ([α]D^20) Fatty Acid (FA) Component
This compound Streptomyces flavidovirens Cyclic hexadepsipeptide with pyrane-containing FA side chain −111.2° Pyrane-containing acid (C15H20O3)
Azinothricin Streptomyces sp. X-14950 Prototype compound; FA side chain with hydroxylated C16 unit −116.1° Hydroxylated C16 FA
A83586C Streptomyces karnatakensis Similar lactone core to azinothricin; differs in FA chain length and hydroxylation −116.1° C18 FA with epoxide group
Kettapeptin Streptomyces sp. 37-nor derivative of azinothricin (lacks C37 methyl group) −111.5° C15 FA
GE3 Streptomyces sp. Antitumor activity; FA chain with terminal double bond −113.0° Unsaturated C16 FA
Polyoxypeptin A Streptomyces sp. MK498-98 Unique C15 acyl chain with polyketide extension Not reported Polyketide-derived C15 FA

Key Observations :

  • Core Structure : All compounds share a conserved cyclic hexadepsipeptide backbone with two piperazic acid residues, critical for macrocycle formation .
  • Acyl Side Chain: Variability in FA chain length, hydroxylation, and functional groups (e.g., pyrane, epoxide) dictates bioactivity and target specificity . This compound’s pyrane-containing FA distinguishes it from azinothricin’s hydroxylated C16 chain .
  • Stereochemistry : Similar specific rotations ([α]D^20 ≈ −111° to −116°) indicate conserved stereochemistry in the peptide core .
Antitumor Activity
  • This compound : Demonstrates cytotoxicity against HCT-116 colon cancer cells (IC50 ~0.1 µg/mL) .
  • GE3: Reduces tumor volume by 47% in PSN1 pancreatic carcinoma xenografts at 2 mg/kg .
  • A83586C/Azinothricin: Inhibit β-catenin/TCF4- and E2F-mediated transcription, disrupting cancer cell proliferation .
Antibacterial Activity
  • This compound : Active against Staphylococcus aureus (MIC 0.5 µg/mL) .
  • Variapeptin : Targets Gram-positive bacteria but exhibits mammalian cytotoxicity .
Apoptosis Induction
  • Polyoxypeptin A: Induces apoptosis in AsPC-1 pancreatic adenocarcinoma cells at 0.062 µg/mL .

Research Implications and Gaps

Structure-Activity Relationships: The pyrane group in this compound’s FA may enhance membrane permeability compared to azinothricin’s hydroxylated chain .

Underexplored Biosynthesis: this compound’s gene cluster is uncharacterized, limiting engineering for yield or novel analogs .

Therapeutic Potential: Hybrid molecules (e.g., A83586C-citropeptin) highlight opportunities to optimize bioactivity .

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